2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol
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Overview
Description
“2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol” is an organic compound that belongs to the class of 1,3,4-oxadiazoles . The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The methoxymethyl group attached to the ring and the hydroxyl group attached to the ethane part of the molecule could potentially influence its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and includes a 1,3,4-oxadiazole ring with a methoxymethyl group at the 5-position and an ethanol group at the 2-position .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The 1,3,4-oxadiazole ring is generally stable and resistant to hydrolysis. The methoxymethyl and ethanol groups could potentially undergo reactions typical of ethers and alcohols, respectively .Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Researchers have developed methods for synthesizing various 1,3,4-oxadiazole derivatives, indicating the chemical versatility and potential for creating compounds with tailored properties. For instance, the synthesis of a novel heterocyclic compound with potential applications in materials science was achieved through a standard method, with its structure confirmed using FTIR spectrum and other characterization techniques (Shruthi et al., 2019).
Physicochemical and Theoretical Studies
The corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid were explored, highlighting the compounds' utility in industrial applications. Studies included gravimetric, electrochemical, SEM, and computational methods, demonstrating the compounds' effectiveness in forming a protective layer on metal surfaces (Ammal et al., 2018).
Antimicrobial and Anticonvulsant Activities
Several 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial and anticonvulsant activities, establishing these compounds as potential candidates for drug development. Notably, some derivatives have shown significant inhibitory activity against various microbial strains and tumor cell lines, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).
Optical and Thermal Properties
The optical and thermal properties of 1,3,4-oxadiazole derivatives have been studied, revealing their potential applications in materials science, particularly in the development of novel photonic and electronic materials. These studies demonstrate the compounds' stability and suitability for various technological applications (Shruthi et al., 2019).
Mechanism of Action
Target of Action
The primary targets of the compound “2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol” are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for experimental purposes
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-10-4-6-8-7-5(11-6)2-3-9/h9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQKJIBWEMVQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989659-94-0 |
Source
|
Record name | 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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